An In-Depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5'-DMTr-dA(Bz)-Methyl Phosphonamidite for Researchers, Scientists, and Drug Development Professionals
Introduction
5'-DMTr-dA(Bz)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of modified oligonucleotides.[1][2][3] Its unique methyl phosphonate (B1237965) backbone modification offers significant advantages in therapeutic and research applications by imparting nuclease resistance and influencing cellular uptake. This guide provides a comprehensive overview of its chemical structure, properties, and its application in solid-phase oligonucleotide synthesis, including detailed experimental protocols.
Core Chemical Information
Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-O-(methyl)(N,N-diisopropyl)phosphonamidite
Synonyms: 5'-DMTr-3'dA(Bz)-methyl phosphonamidite, dA-Me Phosphonamidite[1]
Chemical Structure:
Caption: Chemical structure of 5'-DMTr-dA(Bz)-Methyl phosphonamidite.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C45H51N6O6P | [3][4][5] |
| Molecular Weight | 802.90 g/mol | [1][2][3] |
| CAS Number | 114079-05-9 | [3] |
| Appearance | Solid | [3] |
| Storage | -20°C | [4][5] |
Synthesis of the Phosphonamidite Monomer (General Protocol)
The key steps typically are:
-
Protection of the Nucleoside: The 5'-hydroxyl group of 2'-deoxyadenosine (B1664071) is protected with a dimethoxytrityl (DMTr) group, and the N6-amino group of the adenine (B156593) base is protected with a benzoyl (Bz) group.
-
Phosphitylation: The protected nucleoside is then reacted with a phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) to introduce the methylphosphonamidite group at the 3'-hydroxyl position.
-
Purification: The final product is purified using chromatographic techniques to remove impurities and unreacted starting materials.
Application in Solid-Phase Oligonucleotide Synthesis
5'-DMTr-dA(Bz)-Methyl phosphonamidite is a key reagent in the automated solid-phase synthesis of oligonucleotides containing methylphosphonate (B1257008) linkages. This modification replaces the naturally occurring phosphodiester linkage with a non-ionic methylphosphonate linkage, which confers nuclease resistance to the resulting oligonucleotide.
The Solid-Phase Synthesis Cycle
The synthesis of oligonucleotides on a solid support follows a cyclical four-step process for the addition of each monomer.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocol for Oligonucleotide Synthesis using 5'-DMTr-dA(Bz)-Methyl Phosphonamidite
This protocol is adapted for use on an automated DNA synthesizer.
1. Reagent Preparation:
-
Phosphonamidite Solution: Dissolve 5'-DMTr-dA(Bz)-Methyl phosphonamidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.
-
Activator: A solution of a suitable activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), in anhydrous acetonitrile.
-
Capping Reagents: Capping A (acetic anhydride) and Capping B (N-methylimidazole).
-
Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
Deblocking Reagent: A solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
2. Synthesis Cycle:
-
Step 1: Deblocking (Detritylation): The DMTr protecting group is removed from the 5'-hydroxyl of the nucleoside attached to the solid support by treatment with the deblocking reagent.
-
Step 2: Coupling: The 5'-DMTr-dA(Bz)-Methyl phosphonamidite solution is mixed with the activator and delivered to the synthesis column. The activated phosphonamidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of at least 2-3 minutes is recommended for methylphosphonamidites to ensure high coupling efficiency.[4]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutations in the final oligonucleotide.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable pentavalent phosphate (B84403) linkage using the oxidizing solution.
3. Cleavage and Deprotection: Due to the base-lability of the methylphosphonate linkage, a specific deprotection protocol is required.
-
Step 1: Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a solution of ammonium (B1175870) hydroxide (B78521) in a suitable solvent.
-
Step 2: Base Deprotection: The benzoyl protecting group on the adenine bases and other base-protecting groups are removed by treatment with a solution of concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). It is crucial to use milder conditions than those used for standard phosphodiester oligonucleotides to avoid degradation of the methylphosphonate backbone.
Logical Workflow for Cleavage and Deprotection
Caption: Workflow for the post-synthesis processing of methylphosphonate oligonucleotides.
Quantitative Data and Quality Control
While specific quantitative data for 5'-DMTr-dA(Bz)-Methyl phosphonamidite is not extensively published, the success of oligonucleotide synthesis relies on high coupling efficiency, typically greater than 99% for standard phosphoramidites. The purity of the final oligonucleotide is assessed by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For methylphosphonate-containing oligonucleotides, it is particularly important to verify the integrity of the backbone and the absence of side products resulting from the deprotection steps. The coupling efficiency of methylphosphonamidites can be attenuated by water content, and drying the dissolved synthons over molecular sieves can increase coupling efficiencies to over 95%.[4]
Conclusion
5'-DMTr-dA(Bz)-Methyl phosphonamidite is an essential building block for the synthesis of nuclease-resistant oligonucleotides. Its successful application requires careful consideration of the specific reaction conditions, particularly during the coupling and deprotection steps. The protocols and information provided in this guide offer a solid foundation for researchers and professionals working in the field of oligonucleotide-based therapeutics and diagnostics. Further optimization of synthesis and purification protocols may be required depending on the specific sequence and desired purity of the final product.
